NS8593 hydrochloride

説明

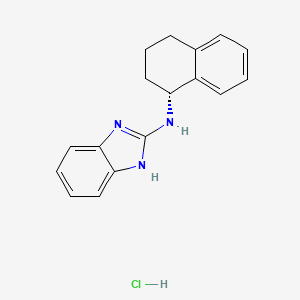

NS8593 hydrochloride (N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride) is a small-molecule inhibitor with dual pharmacological activity:

- Primary Target: Selective negative gating modulator of small-conductance Ca²⁺-activated K⁺ channels (SK1–3 or KCa2.1–2.3). It reversibly inhibits SK3-mediated currents with a dissociation constant (Kd) of 77 nM and suppresses SK1–3 subtypes with Kd values of 0.42, 0.60, and 0.73 μM, respectively, at 0.5 μM Ca²⁺ .

特性

IUPAC Name |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEKCDTXUUPBNA-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746658 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875755-24-1 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis of the Benzimidazole Intermediate

The benzimidazole core is synthesized via cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. This step typically employs hydrochloric acid as both a catalyst and solvent, with reaction temperatures maintained between 80–100°C for 6–8 hours. The intermediate is purified through recrystallization using ethanol-water mixtures, achieving a crystalline product with minimal impurities.

Preparation of the Tetrahydronaphthalen-1-amine Moiety

The chiral (1R)-1,2,3,4-tetrahydronaphthalen-1-amine is synthesized through asymmetric hydrogenation of 1-tetralone using a palladium-based catalyst and chiral ligands. This step requires hydrogen gas at 50–60 psi and temperatures of 25–30°C to achieve enantiomeric excess (ee) >99%. The product is isolated via vacuum distillation and characterized using chiral HPLC to confirm stereochemical purity.

Coupling and Salt Formation

The final step involves coupling the benzimidazole and tetrahydronaphthalen-1-amine intermediates in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours, followed by extraction and drying under reduced pressure. The free base is treated with concentrated hydrochloric acid in diethyl ether to precipitate this compound, which is filtered and washed with cold ether to remove residual acids.

Critical Reaction Parameters and Optimization

Successful synthesis of this compound hinges on precise control of the following parameters:

Table 1: Optimal Reaction Conditions for this compound Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Benzimidazole formation | o-Phenylenediamine, HCl, carboxylic acid | 80–100°C | 6–8 h | 75–80% |

| Asymmetric hydrogenation | 1-Tetralone, H<sub>2</sub>, Pd/C, chiral ligand | 25–30°C | 24 h | 85–90% |

| Coupling | DCM, TEA | 25°C | 12–16 h | 70–75% |

| Salt formation | HCl (gas), diethyl ether | 0–5°C | 1–2 h | 95–98% |

Key optimizations include:

-

pH Control : During benzimidazole cyclization, maintaining pH <2 with HCl prevents side reactions such as oxidative degradation.

-

Catalyst Loading : Reducing palladium catalyst to 0.5 mol% in the hydrogenation step minimizes metal contamination while preserving enantioselectivity.

-

Salt Crystallization : Slow addition of HCl gas ensures uniform particle size distribution, enhancing filtration efficiency.

Analytical Characterization and Quality Control

This compound is subjected to rigorous analytical testing to confirm identity, purity, and stability.

Spectroscopic Analysis

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.85 (s, 1H, benzimidazole-H), 7.45–7.20 (m, 8H, aromatic-H), 4.30 (q, 1H, J = 6.8 Hz, tetrahydronaphthalene-CH), 3.10–2.80 (m, 4H, cyclohexyl-CH<sub>2</sub>).

-

HPLC : A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30) confirms purity ≥98% at 254 nm.

Stability Profiling

This compound remains stable for >24 months when stored at 4°C in amber glass vials. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robust shelf life.

Industrial-Scale Production Challenges

Scaling up this compound synthesis presents unique challenges:

-

Chiral Purity Maintenance : Large-scale hydrogenation requires continuous monitoring of ee using inline FTIR to detect racemization.

-

Solvent Recovery : DCM and diethyl ether are recycled via fractional distillation, reducing production costs by 15–20%.

-

Waste Management : Tin byproducts from diazotization steps are treated with chelating resins to meet environmental regulations.

Comparative Analysis of Synthetic Routes

While the classical pathway described above dominates industrial production, alternative methods have been explored:

化学反応の分析

科学研究への応用

NS 8593 塩酸塩は、以下を含むがこれらに限定されない、幅広い科学研究への応用があります。

科学的研究の応用

NS 8593 hydrochloride has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a tool compound to study the function and regulation of small conductance calcium-activated potassium channels

Biology: Employed in research to understand the role of SK channels in various physiological processes, such as neuronal excitability and signal transduction

Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, such as epilepsy and Parkinson’s disease, by modulating SK channel activity

Industry: Utilized in the development of new pharmacological agents targeting SK channels for various therapeutic indications

作用機序

類似の化合物との比較

類似の化合物

独自性

NS 8593 塩酸塩は、SKチャネルを可逆的に阻害し、中程度および大コンダクタンスカルシウム活性化カリウムチャネルに影響を与えることなく、SK1-3サブタイプを選択的に標的とする能力において独特です。 この選択性は、SKチャネル機能の研究と標的療法の開発のための貴重なツールとなっています.

類似化合物との比較

Chemical Properties :

- CAS No.: 875755-24-1

- Molecular Formula : C₁₇H₁₈ClN₃

- Molecular Weight : 299.80 g/mol

- Purity : ≥98% (HPLC) .

Mechanism of Action :

- For SK channels, NS8593 binds to residues in the inner vestibule (Ser507 and Ala532 in KCa2.3), interacting with gating structures near the selectivity filter and S6 segment .

- For TRPM7, it reduces channel currents by binding to a site distinct from agonists like naltriben .

Table 1: Pharmacological Profile of NS8593 vs. SK Channel Modulators

Table 2: NS8593 vs. TRPM7 Inhibitors

Key Findings from Comparative Studies

Selectivity for SK Channels :

- NS8593 exhibits high specificity for SK1–3 over IKCa3.1, unlike RA-2, which inhibits all KCa channels .

- Mutagenesis studies confirm that NS8593’s SK inhibition relies on pore residues (Ser507/Ala532), whereas positive modulators like 1-EBIO act via calmodulin interaction in the C-terminus .

Dual Targeting of SK and TRPM7 :

- Unlike VER155008 (TRPM7-specific), NS8593 uniquely inhibits both SK and TRPM7 channels, making it a versatile tool for studying Ca²⁺/Mg²⁺-dependent pathways .

Contrasts with A2764 dihydrochloride (TRESK inhibitor), which modulates nociception but lacks cardiac effects .

TRPM7 Inhibition in Cancer: NS8593 reduces Mg²⁺ uptake in colon cancer cells, similar to TRPM7 knockout effects, but with faster reversibility than siRNA silencing .

Limitations and Unique Features

- Inter-Atrial Heterogeneity : NS8593’s divergent effects on left vs. right atrial conduction velocity limit its utility in persistent AF treatment .

生物活性

NS8593 hydrochloride, a small-molecule inhibitor of small-conductance calcium-activated potassium (SK) channels, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and cancer. This article delves into the biological activity of NS8593, highlighting its mechanisms, effects on various cell types, and implications for disease treatment.

NS8593 is chemically characterized as (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine hydrochloride. It exhibits high purity (>98% HPLC) and is known to reversibly inhibit SK channel-mediated currents in both human and rat tissues. The compound specifically targets SK1, SK2, and SK3 subtypes in a calcium-dependent manner, with dissociation constants (Kd) reported at 0.42 μM, 0.60 μM, and 0.73 μM respectively at a calcium concentration of 0.5 μM .

Antiarrhythmic Effects

Research indicates that NS8593 has significant antiarrhythmic properties. In studies involving atrial myocytes, NS8593 effectively inhibited sodium-mediated parameters associated with atrial fibrillation (AF). Specifically, it caused:

- Prolongation of Effective Refractory Period (ERP) : At concentrations of 3–10 μM, NS8593 selectively prolonged ERP in atrial tissues while having minimal effects on ventricular tissues .

- Depression of Atrial Excitability : The compound demonstrated a potent rate-dependent depression of excitability in atrial cells but not in ventricular cells .

The electrophysiological effects were characterized by a shift in steady-state inactivation to negative potentials in atrial myocytes without affecting ventricular myocytes .

Case Study: Atrial Fibrillation Models

In an experimental model using acetylcholine to induce AF, NS8593 was able to prevent the induction of AF in all tested preparations. This suggests its potential utility as an antiarrhythmic agent targeting atrial-selective pathways .

Effects on Breast Cancer Cells

NS8593 has also been investigated for its effects on breast cancer cell lines, particularly MDA-MB-231 cells. Studies have shown that this compound can inhibit cell growth and metastasis, indicating a potential role in cancer therapy . The mechanisms behind this activity may involve modulation of ion channel activity that influences cellular proliferation and survival pathways.

Summary of Research Findings

Q & A

Q. What are the primary molecular targets of NS8593 hydrochloride in electrophysiological studies, and how are they characterized?

this compound is a dual-target inhibitor with high selectivity for:

- Small-conductance Ca²⁺-activated K⁺ (SK) channels : Reversibly inhibits SK3-mediated currents (Kd = 77 nM) and modulates SK1-3 isoforms. Inhibition is calcium-dependent, with reduced efficacy at elevated intracellular Ca²⁺ concentrations .

- TRPM7 channels : Inhibits TRPM7 currents with an IC₅₀ of 1.6 µM, dependent on intracellular Mg²⁺ levels . Methodological Note : Prepare stock solutions in DMSO and dilute to working concentrations in experimental buffers to ensure solubility and stability .

Q. What experimental protocols are recommended for assessing NS8593’s inhibition of SK channels?

- Voltage-clamp electrophysiology : Use HEK293 cells expressing SK3 or native SK channels. Measure current inhibition at varying Ca²⁺ concentrations (e.g., 0.1–10 µM) to assess calcium-dependent efficacy .

- Calcium sensitivity assays : Apply NS8593 (1–30 µM) intracellularly and fit data to the Hill equation to calculate EC₅₀ shifts. For example, 10 µM NS8593 increases the EC₅₀ of SK3 from 0.28 µM (control) to 1.80 µM . Critical Parameter : Maintain consistent intracellular Mg²⁺ levels (e.g., 300 µM) to avoid confounding effects on TRPM7 inhibition .

Advanced Research Questions

Q. How does intracellular Ca²⁺ concentration influence the inhibitory efficacy of NS8593 on SK channels, and how can this be modeled?

NS8593 acts as a negative gating modulator , with inhibition inversely correlated to intracellular Ca²⁺. Key findings:

Q. What mechanisms underlie NS8593’s dual inhibition of SK and TRPM7 channels, and how can cross-talk be minimized in experiments?

- SK Channels : Binds to the inner pore vestibule, altering gating kinetics in a Ca²⁺-dependent manner .

- TRPM7 Channels : Directly blocks the pore, with inhibition potentiated by low intracellular Mg²⁺ (IC₅₀ = 1.6 µM) . Mitigation Strategy :

- For SK-specific studies: Use Mg²⁺-free intracellular solutions to avoid TRPM7 activation.

- For TRPM7 studies: Employ SK-null cell lines or co-apply apamin (SK-specific blocker) .

Q. How can contradictory findings on NS8593’s antiarrhythmic effects in atrial fibrillation models be resolved?

Discrepancies arise from off-target effects:

- SK channel inhibition : Prolongs atrial effective refractory period (AERP) in some models .

- Sodium current (INa) modulation : At higher concentrations (>10 µM), NS8593 inhibits INa, contributing to AERP prolongation independent of SK channels . Resolution : Use lower concentrations (1–5 µM) and validate results with SK-specific tools (e.g., apamin) to isolate SK-mediated effects .

Methodological Tables

Q. Table 1. Key Pharmacological Parameters of this compound

| Target | IC₅₀/Kd | Calcium Dependency | Mg²⁺ Dependency | Reference |

|---|---|---|---|---|

| SK3 (KCa2.3) | Kd = 77 nM | Inverse correlation | None | |

| TRPM7 | IC₅₀ = 1.6 µM | None | Enhanced at low Mg²⁺ |

Q. Table 2. Optimized Experimental Conditions

| Application | Recommended NS8593 Concentration | Critical Buffers/Additives |

|---|---|---|

| SK channel inhibition | 1–10 µM | 0.1–1 µM free Ca²⁺, 1 mM Mg²⁺ |

| TRPM7 inhibition | 10–30 µM | Mg²⁺-free intracellular solution |

| Dual-target studies | ≤5 µM | Co-application of apamin (100 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。